molecular formula C27H23N5O3 B2741927 N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide CAS No. 1207052-74-1

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide

Cat. No. B2741927
CAS RN: 1207052-74-1
M. Wt: 465.513
InChI Key: BBENWFRZGDVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
BenchChem offers high-quality N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The furan-2-yl and pyrazol-3-yl moieties in this compound suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide involves the synthesis of the pyrimidine and pyrazole rings separately, followed by their coupling with the furan and butanamide moieties.", "Starting Materials": [ "2-aminopyrimidine", "4-phenyl-6-oxo-1,2,3,6-tetrahydropyrimidine", "furan-2-carboxylic acid", "4-phenylbutan-1-amine", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "triethylamine", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "N-ethyl-N-(3-dimethylaminopropyl)carbodiimide", "4-dimethylaminopyridine", "ethyl chloroformate", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Synthesis of 2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetic acid from 2-aminopyrimidine and ethyl acetoacetate via a multi-step reaction involving hydrazine hydrate, acetic anhydride, and sodium acetate.", "Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole from 2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetic acid and furan-2-carboxylic acid via a multi-step reaction involving sodium nitrite, sulfuric acid, and sodium hydroxide.", "Synthesis of N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide from 5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazole and 4-phenylbutan-1-amine via a coupling reaction using N,N-dimethylformamide, N,N-diisopropylethylamine, and N-ethyl-N-(3-dimethylaminopropyl)carbodiimide as coupling agents, and 4-dimethylaminopyridine as a catalyst. The resulting intermediate is then reacted with ethyl chloroformate and N-hydroxysuccinimide to form an activated ester, which is then reacted with 4-phenylbutan-1-amine to form the final product. Alternatively, the coupling reaction can be carried out using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N,N'-dicyclohexylcarbodiimide as coupling agents." ] }

CAS RN

1207052-74-1

Product Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide

Molecular Formula

C27H23N5O3

Molecular Weight

465.513

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide

InChI

InChI=1S/C27H23N5O3/c33-25(15-7-11-19-9-3-1-4-10-19)29-24-17-22(23-14-8-16-35-23)31-32(24)27-28-21(18-26(34)30-27)20-12-5-2-6-13-20/h1-6,8-10,12-14,16-18H,7,11,15H2,(H,29,33)(H,28,30,34)

InChI Key

BBENWFRZGDVTRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.